molecular formula C10H21NO2S B6188702 (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide CAS No. 2648868-81-7

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide

Cat. No.: B6188702
CAS No.: 2648868-81-7
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a cyclohexane ring substituted with a methyl group, an isopropyl group, and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of Substituents: The methyl and isopropyl groups are introduced through alkylation reactions. For instance, the Friedel-Crafts alkylation can be employed to attach these groups to the cyclohexane ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted cyclohexane with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial properties, similar to other sulfonamides.

    Biological Studies: The compound is used in research to understand the interactions of sulfonamides with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-thiol: Contains a thiol group instead of a sulfonamide.

Uniqueness

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide involves the conversion of a cyclohexanone derivative to a sulfonamide through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Isopropyl chloride", "Sodium sulfite", "Sulfuric acid", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylmagnesium bromide to form (1R,2S,5R)-5-methylcyclohexanone.", "Step 2: (1R,2S,5R)-5-methylcyclohexanone is reacted with isopropyl chloride in the presence of sodium sulfite and sulfuric acid to form (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanone.", "Step 3: (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanone is reacted with sodium hydroxide and ammonium chloride to form (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide." ] }

CAS No.

2648868-81-7

Molecular Formula

C10H21NO2S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.